Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Friedel-Crafts Alkylation: This step involves the alkylation of phenols and indoles with ethyl 3,3,3-trifluoropyruvate under specific reaction conditions.
Reduction and Amination: The intermediate compounds are transformed through reducing amination, involving reagents such as EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in synthetic chemistry for the preparation of fluorine-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound enhance its binding affinity to specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A related compound used in similar synthetic applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with distinct chemical properties.
2,2,2-Trifluoroethyl Ether: A fluorinated ether with applications in organic synthesis.
Uniqueness
Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate is unique due to its complex structure and the presence of multiple fluorine atoms. This imparts high stability, reactivity, and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C22H18F10N2O6 |
---|---|
Molecular Weight |
596.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[4-[[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoylamino]-3-methoxyphenyl]-2-hydroxypropanoate |
InChI |
InChI=1S/C22H18F10N2O6/c1-3-39-16(35)18(37,20(24,25)26)11-4-9-14(15(10-11)38-2)33-17(36)34-19(21(27,28)29,22(30,31)32)40-13-7-5-12(23)6-8-13/h4-10,37H,3H2,1-2H3,(H2,33,34,36) |
InChI Key |
FXONQMPFUWYJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC(C(F)(F)F)(C(F)(F)F)OC2=CC=C(C=C2)F)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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